molecular formula C28H41NO6 B1164690 Prostaglandin D2 Dopamine

Prostaglandin D2 Dopamine

货号: B1164690
分子量: 487.6
InChI 键: LAUDQVBGQWVXEM-KCTPEUGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prostaglandin D2 (PGD2;  Item No. 12010), the major eicosanoid product of mast cells in the immune system, is also produced in the brain where it is involved in sleep regulatory mechanisms. Further pharmacological actions include inhibition of platelet aggregation, relaxation of vascular smooth muscle, and regulation of reproductive development. Dopamine-containing neurons in the brain are involved in reward-motivated behavior, motor control, and hormone release. Peripheral, paracrine actions of dopamine include the control of vasodilation, sodium excretion, insulin production, gastrointestinal motility, and the activity of lymphocytes. Catecholamines are known to stimulate prostanoid synthesis by acting as co-substrates. PGD2 dopamine is a conjugate of the neurotransmitter dopmaine and PGD2. It can be used to study the biological function of PGD2 in the brain and periphery.

化学反应分析

Prostaglandin D₂ (PGD₂)

  • Structure : A lipid-derived eicosanoid synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin D synthase (PTGDS).

  • Receptors :

    • DP₁ (PTGDR1) : Coupled to Gₛα, increases cAMP via adenylate cyclase activation .

    • DP₂ (PTGDR2) : Coupled to Gᵢα, reduces cAMP and increases intracellular calcium via inositol phosphate signaling .

Dopamine (DA)

  • Structure : A catecholamine neurotransmitter derived from tyrosine.

  • Receptors :

    • D₂ receptors (D2R) : Inhibitory Gᵢ/o-coupled receptors that reduce cAMP, modulate calcium channels, and regulate dopamine synthesis, release, and neuronal excitability .

PGD₂ Modulation of Neuronal Activity

  • PGD₂ binds to DP₁ receptors on neuroblastoma cells, activating adenylate cyclase and elevating cAMP, which potentiates synaptic plasticity .

  • In hypothalamic neurons, PGD₂ excites acetylcholine-sensitive cells and modulates noradrenaline responses, indirectly influencing dopaminergic pathways .

Dopamine Regulation via Prostaglandin E₂ (PGE₂)

  • While PGD₂ itself does not directly interact with dopamine receptors, its metabolite PGE₂ amplifies both D₁ and D₂ receptor signaling through EP1 receptors :

    MechanismEffect on Dopamine SignalingSource
    PGE₂ production via D₁/D₂ activation↑ cAMP and DARPP-32 phosphorylation
    EP1 receptor knockoutAttenuated locomotor response to cocaine
    EP1 activation in striatal neuronsRestores D₁-mediated phosphorylation

PGD₂ in Neuroinflammation and Aversion

  • Inflammation-induced PGE₂ (downstream of COX/PGD₂ pathways) activates EP1 receptors on striatal D₁ neurons, inhibiting dopaminergic cells via GABAergic signaling. This mechanism underlies inflammation-associated aversion .

D₂ Receptor Structural Insights

  • Crystal structures of D₂R bound to antipsychotics (e.g., risperidone) reveal dynamic extracellular loops (ECL2) critical for ligand selectivity .

    LigandResidence Time (min)Binding Affinity (Kₐ)
    Risperidone2332.51 nM
    Aripiprazole1549.43 nM
    Nemonaptide1670.031 nM
    Data from D₂R-ligand binding kinetics

D₂ Autoreceptor Functions

  • Inhibition of dopamine release : D₂ autoreceptors reduce vesicular exocytosis via calcium channel modulation .

  • Long-term regulation : Suppress tyrosine hydroxylase activity, decreasing dopamine synthesis .

Pathophysiological Implications

  • Schizophrenia/Parkinson’s : Dysregulated D₂ autoreceptors alter dopamine tone, contributing to psychosis or motor deficits .

  • Inflammatory disorders : PGD₂/PGE₂-EP1 signaling exacerbates dopaminergic dysfunction in conditions like depression or chronic pain .

常见问题

Basic Research Questions

Q. What methodological frameworks are recommended for studying the functional cross-talk between prostaglandin D2 (PGD2) and dopamine D2 receptors (DRD2) in vitro?

  • Answer: Standard protocols involve radioligand binding assays to assess competitive inhibition or allosteric modulation. For PGD2-DRD2 interactions, use transfected cell lines (e.g., HEK-293T) expressing recombinant DRD2 receptors. Ensure proper solubility of PGD2 analogs via protocols like 10% DMSO + 40% PEG300 + 5% Tween-80 , as unstable formulations can confound results . Include negative controls (e.g., non-transfected cells) and validate receptor expression via Western blotting .

Q. How should researchers resolve contradictory findings in studies linking DRD2 polymorphisms to neurobehavioral phenotypes influenced by prostaglandins?

  • Answer: Apply meta-analysis frameworks with strict inclusion/exclusion criteria. For example, filter studies by consistent genotyping (e.g., Taq1A rs1800497) and adjust for population stratification. Heterogeneity can be quantified using I² statistics, and sensitivity analyses should exclude outlier datasets . Contradictions often arise from unaccounted covariates (e.g., comorbid inflammation altering PGD2 levels), which require stratified subgroup analyses .

Q. What in vitro models are optimal for evaluating the pharmacokinetic interplay between PGD2 and dopamine?

  • Answer: Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) with LC-MS/MS quantification of metabolites. Key parameters include:

  • Solubility : Optimize PGD2 analogs using co-solvents (e.g., PEG300) to prevent aggregation .
  • Temporal resolution : Sample at ≤30-minute intervals to capture rapid dopamine turnover post-PGD2 exposure .

Advanced Research Questions

Q. What experimental designs mitigate confounding biases when studying PGD2-DRD2 signaling in neuroinflammatory contexts?

  • Answer: Employ conditional knockout models (e.g., DRD2−/− mice with PGD2 synthase overexpression) to isolate receptor-specific effects. Combine microdialysis for real-time dopamine measurement and multiplex cytokine assays to quantify PGD2 levels. For translational relevance, validate findings in postmortem human striatal tissue with qPCR for DRD2 splice variants (e.g., D2S vs. D2L) .

Q. How can biased agonism at DRD2 receptors influence PGD2-mediated neuroprotection or neurodegeneration?

  • Answer: Use BRET/FRET biosensors to differentiate G protein- vs. β-arrestin-mediated signaling. For example, PGD2 may enhance β-arrestin recruitment, promoting anti-inflammatory pathways, while dopamine agonists like quinpirole favor Gαi/o coupling. Screen compounds using high-throughput calcium flux assays and correlate with downstream markers (e.g., COX-2 expression) .

Q. What synthetic strategies improve selectivity for dual-acting ligands targeting PGD2 and DRD2?

  • Answer: Modify scaffold backbones to exploit DRD2 extracellular loop interactions (e.g., hydrophobic residues in TM5) while retaining PGD2-binding motifs. For example:

  • Introduce deuterated alkyl chains to enhance metabolic stability without altering receptor affinity .
  • Validate selectivity via competitive binding assays against D3/D4 receptors and PGD2 receptor subtypes (e.g., DP1/DP2) .

Q. Data Analysis & Reproducibility

Q. How should researchers handle batch effects in multi-site studies on PGD2-dopamine interactions?

  • Answer: Implement ComBat harmonization or similar algorithms to normalize inter-lab variability in HPLC/MS data. Share raw datasets via repositories like OSF or GitHub (e.g., protocols from ), ensuring transparency in preprocessing steps (e.g., baseline correction thresholds).

Q. What computational tools are effective for modeling allosteric modulation of DRD2 by PGD2 metabolites?

  • Answer: Use molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor binding pockets. Pair with machine learning classifiers (e.g., random forests) trained on structural descriptors (e.g., LogP, polar surface area) to predict modulatory activity .

属性

分子式

C28H41NO6

分子量

487.6

InChI

InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1

InChI 键

LAUDQVBGQWVXEM-KCTPEUGASA-N

SMILES

O[C@@H](C1)[C@H](C/C=CCCCC(NCCC2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O

同义词

PGD2 DA; PGD2 Dopamine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prostaglandin D2 Dopamine
Prostaglandin D2 Dopamine
Prostaglandin D2 Dopamine
Prostaglandin D2 Dopamine
Prostaglandin D2 Dopamine
Prostaglandin D2 Dopamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。